molecular formula C18H24N4OS B6971457 (5-Tert-butylthiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone

(5-Tert-butylthiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone

Cat. No.: B6971457
M. Wt: 344.5 g/mol
InChI Key: WESMNHDAVWCFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Tert-butylthiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with a tert-butyl group and a piperidine ring linked to a pyridazine moiety, making it a unique structure for study.

Preparation Methods

The synthesis of (5-Tert-butylthiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiophene ring, followed by the introduction of the tert-butyl group. The piperidine ring is then synthesized and linked to the pyridazine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Tert-butylthiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical compound, particularly in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (5-Tert-butylthiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, (5-Tert-butylthiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone stands out due to its unique combination of functional groups and structural features. Similar compounds may include those with thiophene or piperidine rings but lacking the specific substitutions found in this compound. The presence of the tert-butyl group and the pyridazine moiety may confer unique properties, such as increased stability or specific biological activity.

Properties

IUPAC Name

(5-tert-butylthiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-18(2,3)15-7-6-14(24-15)17(23)22-11-8-13(9-12-22)20-16-5-4-10-19-21-16/h4-7,10,13H,8-9,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESMNHDAVWCFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C(=O)N2CCC(CC2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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